USP-Defined Chromatographic Selectivity: Relative Retention Time vs. Clonazepam and Impurity A
In the official USP HPLC method for clonazepam and its impurities, 2-Amino-5-nitro-2'-chlorobenzophenone (Related Compound B) exhibits a distinct relative retention time (RRT) of 2.5, compared to an RRT of 2.2 for Related Compound A and 1.0 for clonazepam [1]. This quantifiable difference in chromatographic selectivity ensures unambiguous identification and quantification, a critical requirement for compendial compliance that a generic analog would not satisfy.
| Evidence Dimension | Relative Retention Time (RRT) in USP Method |
|---|---|
| Target Compound Data | RRT = 2.5 |
| Comparator Or Baseline | Clonazepam Related Compound A (RRT = 2.2); Clonazepam (RRT = 1.0) |
| Quantified Difference | Target compound elutes 2.5x later than clonazepam, 0.3 RRT units later than Compound A. |
| Conditions | USP Clonazepam monograph HPLC method using a 4.6-mm × 15-cm column with L7 packing and a mobile phase of buffer, methanol, and tetrahydrofuran (60:52:13) at 1 mL/min [1]. |
Why This Matters
Procurement of the correct reference standard is non-negotiable for passing USP system suitability tests and accurately quantifying impurities in clonazepam drug products.
- [1] United States Pharmacopeia. USP Monographs: Clonazepam. USP32-NF27. View Source
